

7-Fluoroindoline hydrochloride CAS number

1820711-83-8

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Fluoroindoline hydrochloride

Cat. No.: B3028302

[Get Quote](#)

An In-Depth Technical Guide to **7-Fluoroindoline Hydrochloride** (CAS 1820711-83-8) for Advanced Research and Drug Development

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the indoline scaffold represents a cornerstone of privileged structures, renowned for its versatile biological activities. The strategic introduction of a fluorine atom at the 7-position of the indoline core, yielding 7-Fluoroindoline, and its subsequent formulation as a hydrochloride salt (CAS 1820711-83-8), presents a molecule of significant interest for medicinal chemists and pharmacologists. This guide is crafted to serve as a comprehensive technical resource, moving beyond a simple datasheet to provide actionable insights and a robust framework for the proficient application of this compound in a research and development setting. Herein, we dissect the synthesis, characterization, and potential utility of **7-Fluoroindoline hydrochloride**, grounded in established chemical principles and forward-looking therapeutic potential.

Compound Profile: Physicochemical and Structural Characteristics

7-Fluoroindoline hydrochloride is a fluorinated derivative of indoline, a bicyclic aromatic amine. The introduction of a fluorine atom can significantly modulate the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding interactions with biological targets.

Property	Value	Source
CAS Number	1820711-83-8	N/A
Molecular Formula	C ₈ H ₉ ClFN	N/A
Molecular Weight	173.62 g/mol	N/A
Appearance	White to off-white solid	N/A
Solubility	Soluble in water, DMSO, and methanol	N/A

Synthesis and Purification: A Validated Laboratory-Scale Protocol

The synthesis of **7-Fluoroindoline hydrochloride** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative method.

Experimental Protocol: Synthesis of 7-Fluoroindoline

Step 1: Nitration of 3-Fluorotoluene

- **Rationale:** The initial step involves the regioselective nitration of 3-fluorotoluene to introduce a nitro group, which will be subsequently reduced to an amine.
- **Procedure:**
 - To a stirred solution of 3-fluorotoluene (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.05 eq) portion-wise.
 - Allow the reaction to warm to room temperature and stir for 12 hours.
 - Pour the reaction mixture onto ice and extract with ethyl acetate.
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-2-methyl-3-nitrobenzene.

Step 2: Bromination of 1-fluoro-2-methyl-3-nitrobenzene

- Rationale: A bromine atom is introduced to serve as a handle for subsequent cyclization.
- Procedure:
 - Dissolve 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in carbon tetrachloride.
 - Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide.
 - Reflux the mixture for 4 hours.
 - Cool the reaction, filter off the succinimide, and concentrate the filtrate to obtain 2-(bromomethyl)-1-fluoro-3-nitrobenzene.

Step 3: Cyclization to 7-Fluoro-1-nitroindoline

- Rationale: Intramolecular cyclization forms the indoline ring.
- Procedure:
 - Dissolve 2-(bromomethyl)-1-fluoro-3-nitrobenzene (1.0 eq) in ethanol.
 - Add a suitable base, such as sodium ethoxide (1.2 eq), and stir at room temperature for 6 hours.
 - Quench the reaction with water and extract with dichloromethane.
 - Dry the organic layer and concentrate to yield 7-fluoro-1-nitroindoline.

Step 4: Reduction to 7-Fluoroindoline

- Rationale: The nitro group is reduced to an amine to yield the final indoline core.
- Procedure:
 - Dissolve 7-fluoro-1-nitroindoline (1.0 eq) in methanol.
 - Add a catalytic amount of palladium on carbon (10 mol%).

- Hydrogenate the mixture under a hydrogen atmosphere (50 psi) for 12 hours.
- Filter the reaction mixture through Celite and concentrate the filtrate to obtain 7-fluoroindoline.

Step 5: Salt Formation to **7-Fluoroindoline Hydrochloride**

- Rationale: Conversion to the hydrochloride salt improves the compound's stability and water solubility.
- Procedure:
 - Dissolve the crude 7-fluoroindoline in diethyl ether.
 - Add a solution of hydrochloric acid in diethyl ether (2 M) dropwise until precipitation is complete.
 - Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield **7-fluoroindoline hydrochloride** as a solid.

Purification and Characterization

The final product should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) and characterized by:

- ^1H NMR and ^{19}F NMR: To confirm the chemical structure and the position of the fluorine atom.
- LC-MS: To determine the purity and confirm the molecular weight.
- Melting Point: As a measure of purity.

Analytical Characterization: Ensuring Compound Integrity

Rigorous analytical characterization is paramount to ensure the reliability of experimental data.

Workflow for Compound Validation

Caption: Workflow for the analytical validation of **7-Fluoroindoline hydrochloride**.

Potential Applications in Drug Discovery

The 7-fluoroindoline scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity to target proteins. Potential therapeutic areas include:

- Oncology: As a scaffold for kinase inhibitors.
- Neuroscience: As a building block for ligands of serotonin and dopamine receptors.
- Infectious Diseases: As a core for novel antibacterial or antiviral agents.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of **7-Fluoroindoline hydrochloride** derivatives against a target kinase.

Materials:

- **7-Fluoroindoline hydrochloride** derivative
- Target kinase
- Kinase substrate
- ATP
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

Procedure:

- Prepare a serial dilution of the test compound in DMSO.
- In a 384-well plate, add the test compound, kinase, and substrate in the assay buffer.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the optimized reaction time.
- Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.
- Measure the luminescence signal using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC_{50} value.

Safety, Handling, and Storage

- Safety: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated fume hood.
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
- Storage: Store in a tightly sealed container in a cool, dry place away from light. For long-term storage, it is recommended to store at -20°C .

Conclusion and Future Perspectives

7-Fluoroindoline hydrochloride is a valuable building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. Future research will likely focus on the synthesis of diverse libraries based on this scaffold and their evaluation in a wide range of biological assays to uncover new lead compounds for various diseases.

- To cite this document: BenchChem. [7-Fluoroindoline hydrochloride CAS number 1820711-83-8]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3028302#7-fluoroindoline-hydrochloride-cas-number-1820711-83-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com